(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) can yield oxadiazoles.
Formation of the Pyrrolidine Ring: Pyrrolidine rings can be synthesized through various methods, including the reduction of pyrroles or the cyclization of amino acids.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidine rings with the pyrazine ring. This can be done using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of hydrazides.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Hydrazides from the oxadiazole ring.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature. It can also serve as a scaffold for the development of new drugs.
Medicine
Medically, the compound has potential applications in drug discovery and development. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and infections.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic rings.
Mechanism of Action
The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole and pyrazine rings can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrimidin-2-yl)methanone: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone lies in its combination of three different heterocyclic rings, which can provide a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c17-11(9-5-12-2-3-13-9)16-4-1-8(6-16)10-14-7-18-15-10/h2-3,5,7-8H,1,4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOLLZXDMXYBHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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